1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-12-21-22-17-16(20-5-6-25(12)17)23-7-9-24(10-8-23)18(26)13-3-4-15(27-2)14(19)11-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKAUDQIFYLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of intermediate compounds to form the triazolopyrazine core, followed by functionalization to introduce the desired substituents .
Cyclization: The initial step involves the formation of the triazolopyrazine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield corresponding aldehydes or acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Biological Activities
Research indicates that 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine exhibits a range of biological activities:
1. Antibacterial Activity
Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating comparable efficacy to established antibiotics like ampicillin .
2. Anti-inflammatory Properties
Compounds containing the triazole ring have been reported to possess anti-inflammatory effects. Their mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
3. Cytotoxicity
Research has indicated potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .
Case Studies
Several studies have explored the efficacy of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine:
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple synthesized derivatives, one particular derivative displayed an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. These results suggest that structural modifications can enhance antibacterial activity significantly .
Case Study 2: Cytotoxicity Assessment
A study on the cytotoxic effects of related compounds demonstrated that certain derivatives induced apoptosis in human cancer cell lines through mitochondrial dysfunction and activation of caspase pathways. This highlights the potential for developing new anticancer agents based on this compound's structure .
Summary of Applications
The diverse applications of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be summarized as follows:
| Application | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Modulation of inflammatory responses |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Triazolopyrazine vs. Triazolopyridine
- Triazolopyridine Derivatives: Compounds like trazodone hydrochloride feature a pyridinone ring, which is less electron-deficient, favoring serotonin receptor modulation over kinase inhibition .
Triazolopyrimidine Derivatives
- Example : 1,2,4-Triazolo[4,3-a]pyrimidine derivatives () exhibit antihypertensive activity. The pyrimidine core offers greater hydrogen-bonding capacity, whereas the pyrazine in the target compound may prioritize hydrophobic interactions .
Substituent Effects
Aromatic Substituents
- Methoxy vs. Nitro: Methoxy groups improve metabolic stability over nitro groups, which are prone to reduction (e.g., 8-(2-fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine in requires further functionalization for druglikeness) .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to methyl or chlorophenyl groups in analogs (e.g., ’s fluorobenzyl derivative) .
- Target Selectivity: The triazolopyrazine core may offer higher selectivity for kinases over serotonin receptors compared to trazodone’s triazolopyridinone .
Key Advantages and Limitations
Advantages
- Enhanced kinase binding due to pyrazine’s electron-deficient nature.
- Improved metabolic stability from methoxy substitution.
- High synthetic yield (80.04% in triazolopyrazine intermediate synthesis) .
Limitations
- Higher molecular weight (est. ~425 g/mol) may limit oral bioavailability.
- Limited data on in vivo efficacy compared to clinically validated analogs like trazodone.
Biological Activity
The compound 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, anticancer effects, and other pharmacological profiles.
Chemical Structure and Properties
- Molecular Formula : C18H19FN6O3
- Molar Mass : 386.38 g/mol
- CAS Number : 2310013-04-6
The compound features a piperazine ring substituted with a triazolo[4,3-a]pyrazine moiety and a 3-fluoro-4-methoxybenzoyl group. This structural complexity is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations indicate that similar compounds exhibit moderate to strong antibacterial activity against various strains:
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 μg/mL |
| 2e | Escherichia coli | 16 μg/mL |
These findings suggest that the triazolo[4,3-a]pyrazine scaffold may enhance antibacterial efficacy through interactions with bacterial targets such as DNA gyrase, potentially forming π-cation interactions at physiological pH conditions .
Anticancer Activity
The anticancer properties of related triazolo[4,3-a]pyrazine derivatives have been investigated extensively. For instance, a compound structurally similar to the one demonstrated significant activity against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results indicate potent cytotoxicity and suggest that the compound may act as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by fluorescence staining and cell cycle assays.
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by various substituents on the piperazine and triazole rings. Key observations include:
- Electron-donating groups at specific positions enhance antibacterial activity.
- Long alkyl chains increase lipophilicity and cell permeability.
- The presence of an indole moiety generally enhances antibacterial effects due to favorable interactions with target proteins .
Case Studies
In a recent study focusing on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives, several compounds were screened for their biological activities. Among them:
- Compound 22i : Exhibited remarkable anti-tumor activity against A549 and MCF-7 cell lines.
- Compound 2e : Showed strong antibacterial properties comparable to established antibiotics like ampicillin.
These studies reinforce the potential of this class of compounds in drug discovery programs targeting infectious diseases and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
